[(Cyanocarbonyl)(phenyl)amino]benzene
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Overview
Description
[(Cyanocarbonyl)(phenyl)amino]benzene is an organic compound that features a benzene ring substituted with a cyanocarbonyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyanocarbonyl)(phenyl)amino]benzene typically involves the reaction of a benzene derivative with appropriate substituents. One common method is the nitration of benzene to form nitrobenzene, followed by reduction to form phenylamine (aniline). The phenylamine can then be reacted with a cyanocarbonyl compound under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as distillation and crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(Cyanocarbonyl)(phenyl)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocarbonyl group to other functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
[(Cyanocarbonyl)(phenyl)amino]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of [(Cyanocarbonyl)(phenyl)amino]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Aniline (Phenylamine): Aniline is a simpler compound with a benzene ring and an amino group. It is used in the production of dyes and chemicals.
Benzonitrile: Benzonitrile contains a benzene ring with a nitrile group. It is used as a solvent and in organic synthesis.
Phenylacetonitrile: This compound has a benzene ring with an acetonitrile group and is used in the synthesis of pharmaceuticals and agrochemicals .
Uniqueness
[(Cyanocarbonyl)(phenyl)amino]benzene is unique due to the presence of both a cyanocarbonyl group and a phenylamino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
61097-42-5 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-cyano-N,N-diphenylformamide |
InChI |
InChI=1S/C14H10N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H |
InChI Key |
KKOFEBVJNAQIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C#N |
Origin of Product |
United States |
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